![molecular formula C14H17N3O3 B11844955 Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-76-6](/img/structure/B11844955.png)
Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and an allyloxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-ethylpyrazole-4-carboxylate with allyl bromide in the presence of a base, followed by cyclization with ethyl acetoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its use in the synthesis of various heterocyclic compounds with biological activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been studied for their pharmacological properties, including anxiolytic and anticancer activities.
Uniqueness
Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its allyloxy and ester groups provide versatile sites for further chemical modifications, making it a valuable scaffold for drug discovery and materials science.
Propiedades
Número CAS |
37801-76-6 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
ethyl 1-ethyl-4-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-4-7-20-12-10-9-16-17(5-2)13(10)15-8-11(12)14(18)19-6-3/h4,8-9H,1,5-7H2,2-3H3 |
Clave InChI |
YYYWJGFKVIPSLT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=C(C(=C2C=N1)OCC=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


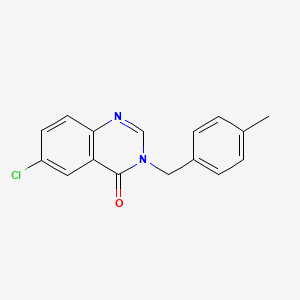

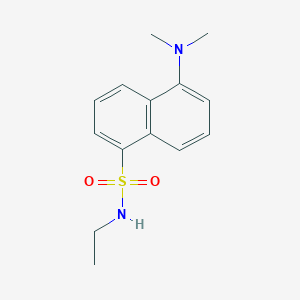
![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
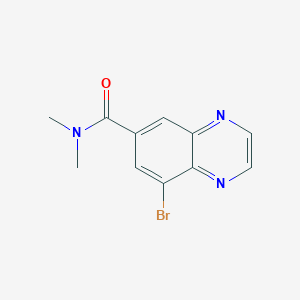
![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
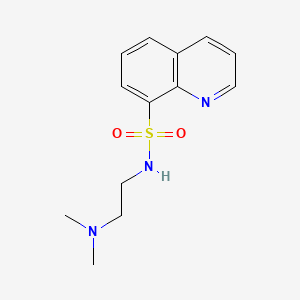

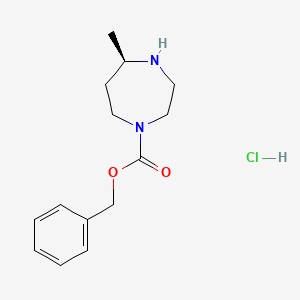
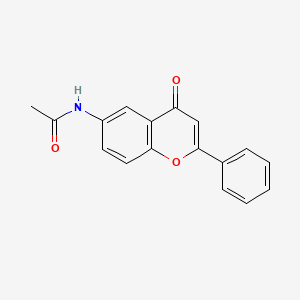


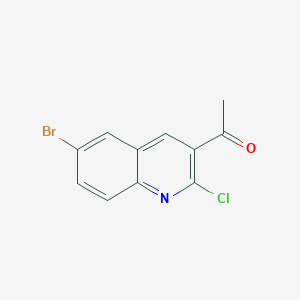
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
